molecular formula C10H10Cl2N2O2 B3006956 N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide CAS No. 338976-60-6

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide

Cat. No.: B3006956
CAS No.: 338976-60-6
M. Wt: 261.1
InChI Key: CBPHNGPQFRJOGO-ACAGNQJTSA-N
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Description

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide is a chemical compound characterized by the presence of a dichlorophenyl group and a methoxyimino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide typically involves the reaction of 2,4-dichloroaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is essential to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide
  • N-(2,4-dichlorophenyl)-N’-[(methoxyimino)methyl]ethanediamide
  • 2-[(2,4-dichlorophenyl)amino]-N-(2-methoxyethyl)propanamide

Uniqueness

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and methoxyimino groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(3Z)-N-(2,4-dichlorophenyl)-3-methoxyiminopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-16-13-5-4-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPHNGPQFRJOGO-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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